tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, an iodo substituent, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a pyrrolo[2,3-b]pyridine derivative, followed by the introduction of the phenylsulfonyl group. The final step involves the protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The presence of the tert-butyl carbamate and phenylsulfonyl groups in the compound of interest provides unique reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C19H20IN3O4S |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C19H20IN3O4S/c1-19(2,3)27-18(24)22-11-13-9-15-16(20)12-23(17(15)21-10-13)28(25,26)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,22,24) |
InChI Key |
QVQJPCJFIBPQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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